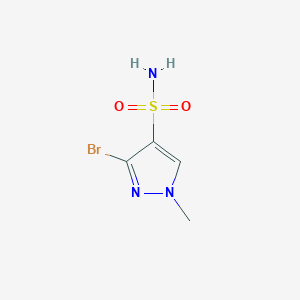
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, also known as BTQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTQ belongs to the class of quinolinone derivatives and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Receptor Binding Studies
Research has explored the binding affinity of similar benzamide analogues to sigma-2 (σ2) receptors, an important target in cancer and neurological research. Studies such as those by Xu et al. (2005) have developed novel sigma-2 receptor probes, indicating the potential of benzamide analogues for in vitro receptor studies and imaging applications in cancer research (Xu et al., 2005).
Chemical Synthesis and Modification
Gaber et al. (2008) and Yamamoto et al. (2016) have described the thermal fragmentation, rearrangement, and copper-catalyzed intramolecular amination processes for benzamide derivatives, highlighting the chemical versatility and potential for creating diverse molecules for various applications (Gaber et al., 2008); (Yamamoto et al., 2016).
Mass Spectrometry and Analytical Applications
Harvey (2000) investigated electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including studies on benzamide derivatives. This research underscores the importance of benzamide analogues in enhancing analytical techniques for biochemical studies (Harvey, 2000).
Medicinal Chemistry and Drug Design
Research on benzamide analogues extends into medicinal chemistry, with studies on the synthesis of quinazolinones and isoquinolinones, indicating their potential in drug discovery and development. Hikawa et al. (2012) and Guastavino et al. (2006) have contributed to methods for constructing these compounds, which are relevant for therapeutic applications (Hikawa et al., 2012); (Guastavino et al., 2006).
Imaging and Diagnostic Applications
The development of fluorine-18-labeled benzamide analogues for imaging sigma-2 receptor status in solid tumors demonstrates the role of benzamide derivatives in enhancing PET imaging techniques and cancer diagnostics. Studies by Tu et al. (2007) provide insights into the synthesis and evaluation of these compounds for clinical applications (Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-6-5-9-20(14-17)24(28)25-21-11-12-22-19(15-21)10-13-23(27)26(22)16-18-7-3-2-4-8-18/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRDAYKZNBVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)
![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)

![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)


![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)

